5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one
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Overview
Description
5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one is a heterocyclic compound that contains a triazole ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chloroacetic acid, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Formation of dihydro or tetrahydro derivatives.
Scientific Research Applications
5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)furfural: Another compound with a chloromethyl group, but with a furan ring instead of a triazole ring.
5-(bromomethyl)-1,2-dihydro-1,2,4-triazol-3-one: A similar compound with a bromomethyl group instead of a chloromethyl group.
5-(hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one: A derivative with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one is unique due to the presence of both the chloromethyl group and the triazole ring, which confer distinct reactivity and binding properties. The combination of these features makes it a versatile compound for various applications in chemistry and biology.
Properties
IUPAC Name |
5-(chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h1H2,(H2,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRBJVJEQXBAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=O)NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=NC(=O)NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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